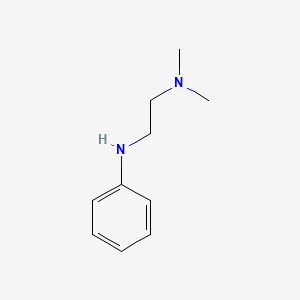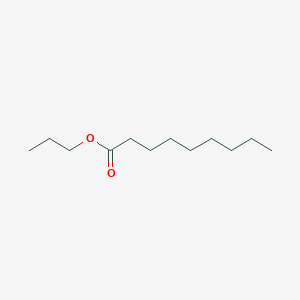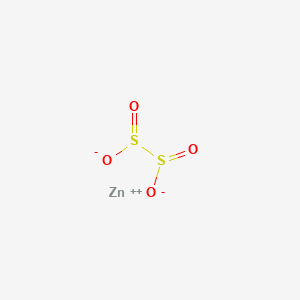
Zinc dithionite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc dithionite is a white powder. It is noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to bleach wood pulp, textiles, and other naturally occurring materials.
Wissenschaftliche Forschungsanwendungen
Metal Analysis and Detection
- Zinc in Blood and Tissues : An improved dithizone method for zinc determination in blood and tissue samples was developed, offering greater accuracy for analyzing zinc content in whole blood, plasma, erythrocytes, and leucocytes, as well as tissue samples (Vallee & Gibson, 1948).
- Histochemical Detection of Zinc : A histochemical technique using a dithizone complex-forming solution was successful in differentiating zinc in various tissue sections, demonstrating its potential for zinc-specific staining (Mager, McNary, & Lionetti, 1953).
Environmental Studies
- Metal-Binding Proteins in Oysters : Zinc dithionite was used in a study to understand the accumulation of zinc in Pacific Oysters. The study highlighted the utility of metal-binding proteins as indicators of metal input to biological systems (Imber, Thompson, & Ward, 1987).
Zinc Metabolism
- Zinc Homeostasis : Research on zinc metabolism in humans used stable isotopes and involved the separation of zinc using dithizone for thermal-ionization mass spectrometry, leading to insights into zinc absorption and gastrointestinal secretion (Jackson et al., 1984).
- Zinc in Blood Cells : Techniques have evolved for reliable measurements of zinc in blood cells using dithizone methods, contributing to our understanding of zinc biochemistry (Fredricks, Tanaka, & Valentine, 1960).
Nanomaterials and Biomedical Applications
- Zinc Oxide Nanoparticles : Zinc oxide nanoparticles, for which zinc dithionite plays a role in synthesis, are recognized for their potential in biomedical applications due to their anticancer and antimicrobial activities (Mishra et al., 2017).
Geological Studies
- Zinc Prospecting in Soils : A field method using dithizone for semi-quantitative chemical analysis of soil for zinc showed potential in prospecting for zinc in soil-covered areas (Fulton, 1950).
Miscellaneous Applications
- Zinc Chelating Properties : A method for evaluating zinc chelating properties using spectrophotometric assessment with dithizone was developed, proving useful for both screening novel zinc chelators and testing the affinity of other metal chelators for zinc (Catapano et al., 2018).
Eigenschaften
CAS-Nummer |
7779-86-4 |
|---|---|
Produktname |
Zinc dithionite |
Molekularformel |
O4S2Zn |
Molekulargewicht |
193.5 g/mol |
InChI |
InChI=1S/H2O4S2.Zn/c1-5(2)6(3)4;/h(H,1,2)(H,3,4);/q;+2/p-2 |
InChI-Schlüssel |
PENRVBJTRIYHOA-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)S(=O)[O-].[Zn+2] |
Kanonische SMILES |
[O-]S(=O)S(=O)[O-].[Zn+2] |
Color/Form |
White amorphous solid |
Andere CAS-Nummern |
7779-86-4 |
Physikalische Beschreibung |
Zinc dithionite is a white powder. It is noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to bleach wood pulp, textiles, and other naturally occurring materials. Liquid |
Löslichkeit |
28.00 lb/100 lb water at 68 °F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




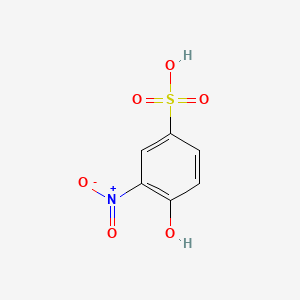






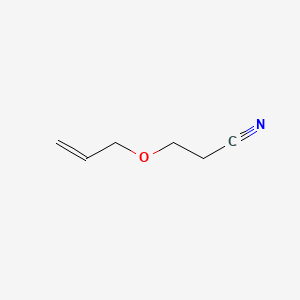

![2-[Dichloro(methyl)silyl]ethyl acetate](/img/structure/B1604808.png)
![Phenol, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-](/img/structure/B1604811.png)
